molecular formula C14H14ClNO2S B2861735 3-chloro-N-phenethylbenzenesulfonamide CAS No. 670271-69-9

3-chloro-N-phenethylbenzenesulfonamide

Cat. No. B2861735
M. Wt: 295.78
InChI Key: VTKLYCVTRSULGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-phenethylbenzenesulfonamide is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 3-chloro-N-phenethylbenzenesulfonamide. However, a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one4. This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity4.



Molecular Structure Analysis

There is no specific information available on the molecular structure of 3-chloro-N-phenethylbenzenesulfonamide. However, a related compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was analyzed by X-ray diffraction and the conformational analysis was performed5. Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results5.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of 3-chloro-N-phenethylbenzenesulfonamide.



Physical And Chemical Properties Analysis

There is no specific information available on the physical and chemical properties of 3-chloro-N-phenethylbenzenesulfonamide. However, a related compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies5.


Scientific Research Applications

Spectroscopic Studies

  • Spectroscopic Analysis : The Fourier-transform infrared spectroscopy (FT-IR) spectrum of similar compounds like 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) shows significant insights. The study provides a comprehensive vibrational assignment and analysis of molecular orbitals. This suggests potential applications in studying the vibrational and molecular properties of related compounds, including 3-chloro-N-phenethylbenzenesulfonamide (Kavipriya, Kavitha, Vennila, Rhyman, & Ramasami, 2020).

Antitumor and Anticancer Research

  • Antitumor Properties : Research on sulfonamide-focused libraries, including compounds like N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, has led to the discovery of potential antitumor agents. These compounds have shown effectiveness as cell cycle inhibitors in clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
  • Synthesis and Antitumor Activity : The synthesis and investigation of stereochemistry in compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have revealed their potential in inhibiting PI3Kα kinase, a target in cancer therapy. This indicates a possible application for 3-chloro-N-phenethylbenzenesulfonamide in similar pathways (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Chemical Synthesis and Properties

  • Chlorinating Reagent : N-chloro-N-methoxybenzenesulfonamide has been identified as a reactive chlorinating agent for various compounds. This suggests that 3-chloro-N-phenethylbenzenesulfonamide may also serve a similar role in chemical synthesis (Pu, Li, Lu, & Yang, 2016).
  • Ring-Forming Cascade En Route to Inhibitors : The primary sulfonamide group in compounds like 4-chloro-3-nitrobenzenesulfonamide facilitates the construction of [1,4]oxazepine rings, leading to the development of inhibitors for enzymes like carbonic anhydrases (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Environmental Applications

  • Soil Column Transport : Studies on similar compounds like chlorsulfuron, a sulfonylurea herbicide, provide insights into the mobility and environmental impact of sulfonamides in agricultural soils. This could relate to the environmental behavior of 3-chloro-N-phenethylbenzenesulfonamide (Veeh, Inskeep, Roe, & Ferguson, 1994).

Future Directions

There is no specific information available on the future directions of 3-chloro-N-phenethylbenzenesulfonamide. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1, indicating its potential use in future research.


Please note that the information provided is based on the available data and there may be more recent studies or data related to 3-chloro-N-phenethylbenzenesulfonamide. It’s always a good idea to consult the latest research for the most accurate and up-to-date information.


properties

IUPAC Name

3-chloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLYCVTRSULGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-phenethylbenzenesulfonamide

Citations

For This Compound
1
Citations
D Arslan, M Schoumacher, S Dilly… - Medicinal …, 2023 - ingentaconnect.com
Aims: The present work describes the synthesis and the biological evaluation of novel compounds acting as pyruvate dehydrogenase kinase (PDK) inhibitors. These drugs should …
Number of citations: 2 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.